![molecular formula C42H86N4O2 B14379576 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea CAS No. 88448-46-8](/img/structure/B14379576.png)
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea typically involves the reaction of octadecylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The urea groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea nitrogen atoms.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: A lipophilic dye used in biological studies, sharing the long alkyl chains but differing in functional groups.
Uniqueness: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is unique due to its specific combination of long alkyl chains and urea functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules with the ability to interact with both hydrophobic and hydrophilic environments.
Propriétés
Numéro CAS |
88448-46-8 |
|---|---|
Formule moléculaire |
C42H86N4O2 |
Poids moléculaire |
679.2 g/mol |
Nom IUPAC |
1-octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea |
InChI |
InChI=1S/C42H86N4O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43-41(47)45-40(37-6-3)46-42(48)44-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3,(H2,43,45,47)(H2,44,46,48) |
Clé InChI |
RLBCKHMIBWBICA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC(CCC)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
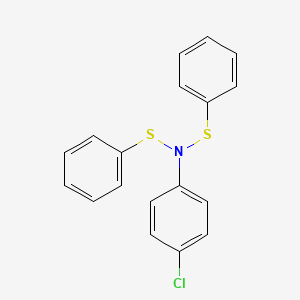
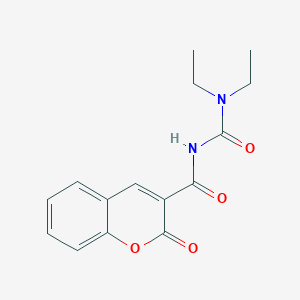
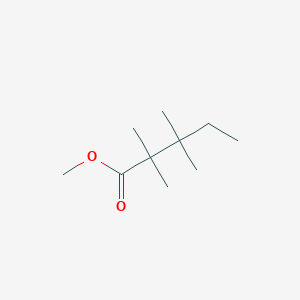

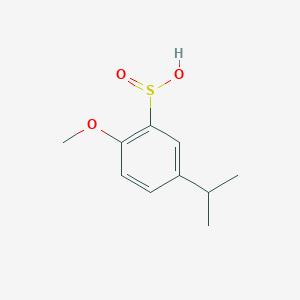
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

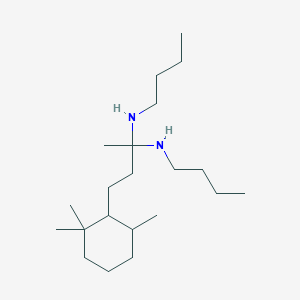
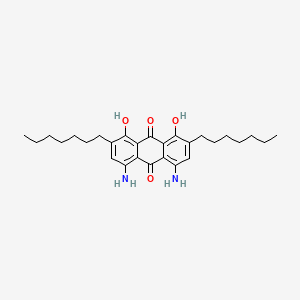
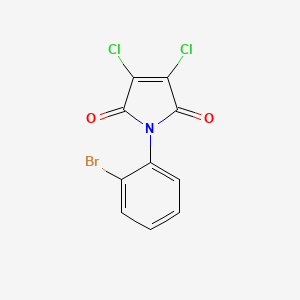
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)

